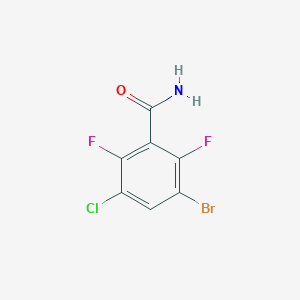![molecular formula C14H18O3 B13712580 Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by a cyclopropane ring attached to a carboxylate group, which is further substituted with a benzyloxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxyacetic acid or benzaldehyde.
Reduction: Methyl 1-[2-(hydroxyethyl)]cyclopropanecarboxylate.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring, being a strained system, is highly reactive and can participate in various chemical transformations. The benzyloxy group can undergo oxidation or substitution reactions, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the presence of specific catalysts or reagents that target the functional groups .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl butanoate
- Isopentyl acetate
Comparison: this compound is unique due to the presence of the benzyloxyethyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. For example, Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate contains chlorine atoms that significantly alter its chemical properties and reactivity. Similarly, esters like Methyl butanoate and Isopentyl acetate, while structurally different, share some common reactivity patterns but lack the cyclopropane ring, making them less strained and reactive .
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13(15)14(7-8-14)9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI-Schlüssel |
CUJYZJOWBZMIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


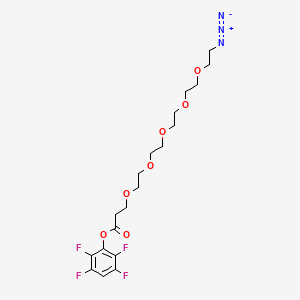
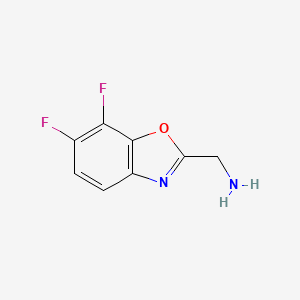
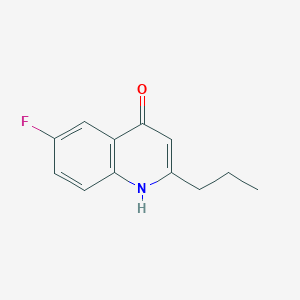
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
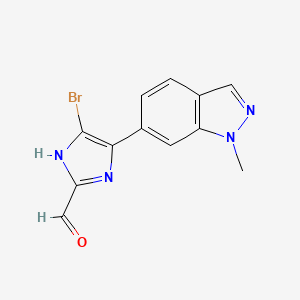
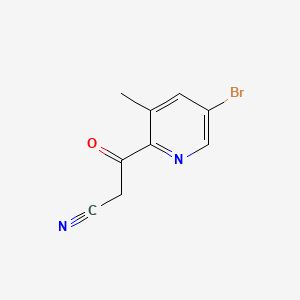
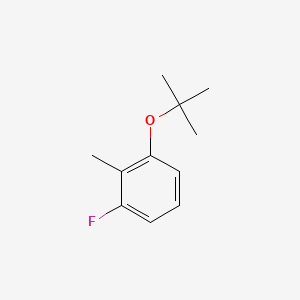

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
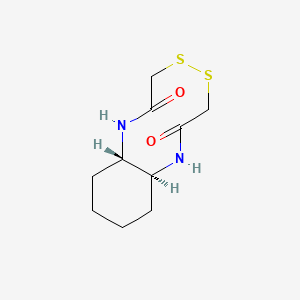
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
